4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple ring systems. According to the PubChem database, the official International Union of Pure and Applied Chemistry name is 4-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid. This nomenclature reflects the structural hierarchy beginning with the butyric acid chain as the principal functional group, followed by the substituted heterocyclic moiety.
The molecular formula of this compound is C₁₄H₁₇N₃O₂S, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 291.37 grams per mole, which corresponds to the sum of all constituent atomic masses. The structural complexity arises from the fusion of three distinct ring systems: a cyclohexane ring, a thiophene ring, and a pyrimidine ring, all interconnected to form the characteristic benzothieno[2,3-d]pyrimidine scaffold.
The International Union of Pure and Applied Chemistry naming system systematically describes each component of the molecule, starting with the butanoic acid backbone that contains four carbon atoms in a linear chain with a terminal carboxylic acid group. The amino substituent at the fourth position creates the linkage to the heterocyclic system. The heterocyclic portion is designated as 5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin, indicating that the benzene ring is partially saturated (tetrahydro) and fused with both thiophene and pyrimidine rings in a specific geometric arrangement.
Alternative Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across various chemical databases and literature sources. The Chemical Abstracts Service registry number 313534-23-5 serves as the unique identifier for this specific chemical entity. The PubChem Compound Identification Number 1561932 provides another standardized reference for database searches and chemical information retrieval.
The compound appears under several alternative nomenclature systems, reflecting different approaches to naming complex heterocyclic structures. These include 4-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid, which emphasizes the pyrimidin-4-yl substitution pattern. Another variant, 4-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid, uses the benzothiolo designation for the fused ring system. Additional synonyms include 4-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylamino)butanoic acid and 4-[(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid.
The diversity of nomenclature reflects the complexity of systematic naming for polycyclic heterocycles containing multiple heteroatoms. Chemical databases often employ different conventions for describing the same structural features, leading to variations in the formal names while maintaining chemical accuracy. The compound also appears with various commercial identifiers such as DTXSID201139664, STL041709, and AKOS000301347, which are used by chemical suppliers and research institutions for inventory and procurement purposes.
Structural Relationship to Thieno[2,3-d]pyrimidine Core Scaffold
The structural foundation of 4-(5,6,7,8-Tetrahydro-benzothieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is built upon the thieno[2,3-d]pyrimidine core scaffold, which represents a bioisosteric replacement for purine bases found in nucleic acids. The thieno[2,3-d]pyrimidine framework is characterized by the fusion of a thiophene ring with a pyrimidine ring, creating a bicyclic heterocyclic system that mimics the electronic and spatial properties of adenine and guanine. This structural similarity has made thieno[2,3-d]pyrimidine derivatives valuable scaffolds in medicinal chemistry for the development of compounds with diverse biological activities.
The benzothieno[2,3-d]pyrimidine system in this compound represents a tricyclic extension of the basic thieno[2,3-d]pyrimidine scaffold through the fusion of an additional benzene ring. Research has demonstrated that this tricyclic benzothieno[2,3-d]pyrimidine scaffold is highly conducive to biological activity and can serve as an effective framework for enzyme inhibition. The tetrahydro designation indicates that the benzene ring portion exists in a partially saturated state, specifically involving the cyclohexane ring formed by positions 5, 6, 7, and 8 of the benzo ring system.
The thieno[2,3-d]pyrimidine scaffold exhibits structural versatility that allows for various substitution patterns and functional group modifications. Studies have shown that the thieno[2,3-d]pyrimidine ring system can accommodate different substituents at multiple positions, particularly at the 2- and 4-positions of the pyrimidine ring, which significantly influence the biological properties of the resulting compounds. The 4-amino substitution pattern present in this compound is particularly noteworthy, as it provides a site for further derivatization and conjugation with other molecular fragments, such as the butyric acid moiety in this specific case.
The sulfur atom in the thiophene ring plays a crucial role in the overall electronic properties of the scaffold. Research has indicated that the sulfur atom can participate in various intermolecular interactions and may influence the binding characteristics of compounds containing this scaffold. The size of the sulfur atom creates a spatial arrangement that is intermediate between nitrogen-containing and carbon-containing ring systems, contributing to the unique properties of thieno[2,3-d]pyrimidine derivatives.
The structural relationship between this compound and the parent thieno[2,3-d]pyrimidine scaffold is further emphasized by the preservation of the key nitrogen atoms at positions 1 and 3 of the pyrimidine ring, which are essential for hydrogen bonding interactions with biological targets. The amino group at position 4 serves as a critical pharmacophore element that can engage in specific interactions with enzyme active sites or receptor binding pockets. The extension of the scaffold through the butyric acid chain provides additional opportunities for molecular recognition and binding affinity modulation.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEXEHYBLPXJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139664 | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313534-23-5 | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313534-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-d]pyrimidin-4-amine with butyric acid derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloroethane and catalysts such as pyridine, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
Comparative Analysis :
- Antiviral activity observed in highlights the scaffold’s versatility, though substituent choice (e.g., benzyl vs. butyric acid) dictates target specificity.
- Shorter-chain analogs (e.g., propionic acid derivatives in ) may exhibit reduced cellular uptake compared to the target’s longer aliphatic chain.
Pharmacological and Physicochemical Properties
Critical properties of the target compound and analogs:
Key Takeaways :
- The target compound’s carboxylic acid group lowers LogP (predicting better aqueous solubility) versus methylthio or benzyl derivatives .
Biological Activity
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thienopyrimidine core structure that is known for its diverse biological activities.
Preliminary studies suggest that this compound may interact with various biomolecules. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Gene Expression Modulation : It could influence gene expression patterns that are crucial for cellular metabolism and function.
- Cell Signaling Pathway Alteration : Potential alterations in signaling pathways could lead to various physiological responses.
Cellular Effects
Research indicates that this compound may have a significant impact on cell viability and proliferation across different cell lines. The effects observed include:
- Cytotoxicity : Certain concentrations may induce cytotoxic effects in cancer cell lines.
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at specific phases.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The compound demonstrated higher efficacy against breast cancer cells compared to prostate cancer cells.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in a significant reduction in tumor size when compared to control groups. Dosage variations (10 mg/kg vs. 20 mg/kg) indicated that higher doses correlated with enhanced anti-tumor activity.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates. For example, azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) are refluxed in glacial acetic acid with DMSO to facilitate heterocyclization, yielding the pyrimidine core . Precipitation is achieved using cold sodium chloride solution, followed by recrystallization from acetic acid. Key intermediates are characterized via H NMR, C NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity .
Basic: How is structural confirmation of the compound and its derivatives achieved in academic research?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the tetrahydro ring at δ 2.5–3.2 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms bicyclic systems (e.g., dihedral angles between thieno and pyrimidine rings ≈ 5–10°) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .
Advanced: What experimental designs are used to evaluate the compound’s pharmacological activity, and how are contradictions in biological data addressed?
Methodological Answer:
- In Vitro Assays : Apoptosis induction in cancer cells (e.g., MCF-7 breast cancer lines) via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or tyrosinase, with scoring functions (e.g., ΔG ≈ −8.5 kcal/mol) .
- Data Contradictions : Discrepancies in IC values (e.g., 5 μM vs. 12 μM) may arise from assay conditions (serum concentration, incubation time). Cross-validation using orthogonal methods (e.g., SPR for binding affinity) is recommended .
Advanced: How do structural modifications at the 2- and 4-positions influence biological activity?
Methodological Answer:
- 2-Substituents : Bulky groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) enhance tyrosinase inhibition (IC ≈ 2.1 μM) by increasing hydrophobic interactions .
- 4-Amino Linkers : Butyric acid derivatives improve aqueous solubility (logP reduction from 3.2 to 1.8) and pharmacokinetic profiles (e.g., t = 4.2 h in murine models) .
- SAR Trends : Electron-withdrawing groups at C2 reduce cytotoxicity (e.g., nitro vs. methyl: IC increases from 10 μM to >50 μM) .
Advanced: What computational strategies are employed to study structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulations (AMBER force field) assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR Models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with permeability (R = 0.82 for Caco-2 assays) .
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes (e.g., −OH to −OCH improves binding by 1.3 kcal/mol) .
Advanced: How are in vivo efficacy and pharmacokinetic properties evaluated for this compound?
Methodological Answer:
- Xenograft Models : Nude mice with MDA-MB-231 tumors (100 mg/kg oral dosing, 21 days) show 60% tumor reduction vs. control .
- PK Parameters : LC-MS/MS quantifies plasma concentrations (C = 1.2 μg/mL, AUC = 15 μg·h/mL) .
- Metabolite ID : Hepatocyte incubations with LC-HRMS identify glucuronidation at the butyric acid moiety .
Advanced: What challenges arise in synthesizing novel derivatives, and how are they mitigated?
Methodological Answer:
- Low Yields : Cyclocondensation reactions may yield <50% due to steric hindrance. Microwave-assisted synthesis (100°C, 30 min) improves efficiency to 75% .
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates regioisomers. Reverse-phase HPLC (C18, acetonitrile/water) resolves polar metabolites .
- Scale-Up : Recrystallization in acetic acid vs. ethanol affects crystal size (50 μm vs. 20 μm), impacting dissolution rates .
Advanced: How are analytical method variations reconciled in structural studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
